1-[2-(Trifluoromethoxy)ethyl]-1H-pyrazole-4-carboxylic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-[2-(Trifluoromethoxy)ethyl]-1H-pyrazole-4-carboxylic acid is a compound that features a trifluoromethoxy group, which is known for its high electronegativity and lipophilicity
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
One common method is the nucleophilic substitution reaction, where a suitable precursor is reacted with a trifluoromethoxy-containing reagent under controlled conditions . The reaction conditions often include the use of a base and a solvent to facilitate the substitution process.
Industrial Production Methods
Industrial production of this compound may involve more scalable and efficient methods, such as continuous flow synthesis or the use of advanced catalytic systems. These methods aim to optimize yield and purity while minimizing the environmental impact of the production process .
Analyse Chemischer Reaktionen
Types of Reactions
1-[2-(Trifluoromethoxy)ethyl]-1H-pyrazole-4-carboxylic acid can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form different oxidation states, depending on the reagents and conditions used.
Reduction: Reduction reactions can be employed to modify the functional groups within the compound.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles and electrophiles for substitution reactions. The reaction conditions typically involve specific temperatures, solvents, and catalysts to achieve the desired transformations .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation reactions may yield carboxylic acids or ketones, while substitution reactions can introduce a wide range of functional groups onto the pyrazole ring .
Wissenschaftliche Forschungsanwendungen
1-[2-(Trifluoromethoxy)ethyl]-1H-pyrazole-4-carboxylic acid has several scientific research applications, including:
Wirkmechanismus
The mechanism of action of 1-[2-(Trifluoromethoxy)ethyl]-1H-pyrazole-4-carboxylic acid involves its interaction with specific molecular targets and pathways. The trifluoromethoxy group enhances the compound’s stability and lipophilicity, allowing it to effectively bind to target proteins or enzymes. This binding can modulate the activity of these targets, leading to various biological effects .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Similar compounds include other pyrazole derivatives with different substituents, such as:
- 1-[2-(Trifluoromethyl)ethyl]-1H-pyrazole-4-carboxylic acid
- 1-[2-(Methoxy)ethyl]-1H-pyrazole-4-carboxylic acid
- 1-[2-(Ethoxy)ethyl]-1H-pyrazole-4-carboxylic acid
Uniqueness
The uniqueness of 1-[2-(Trifluoromethoxy)ethyl]-1H-pyrazole-4-carboxylic acid lies in its trifluoromethoxy group, which imparts distinct chemical properties such as high electronegativity and lipophilicity. These properties make it particularly valuable in the development of new pharmaceuticals and agrochemicals, as well as in various industrial applications .
Eigenschaften
Molekularformel |
C7H7F3N2O3 |
---|---|
Molekulargewicht |
224.14 g/mol |
IUPAC-Name |
1-[2-(trifluoromethoxy)ethyl]pyrazole-4-carboxylic acid |
InChI |
InChI=1S/C7H7F3N2O3/c8-7(9,10)15-2-1-12-4-5(3-11-12)6(13)14/h3-4H,1-2H2,(H,13,14) |
InChI-Schlüssel |
DQGCGZJFDDBJFW-UHFFFAOYSA-N |
Kanonische SMILES |
C1=C(C=NN1CCOC(F)(F)F)C(=O)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.